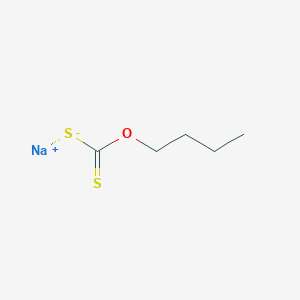

sodium;butoxymethanedithioate

Description

Historical Context of Xanthate Chemistry and Early Research Directions

The discovery of xanthates dates back to 1823 by the Danish chemist William Christopher Zeise. wikipedia.org The name "xanthate" is derived from the Greek word "xanthos," meaning "yellowish" or "golden," which is a characteristic color of many xanthate salts. wikipedia.orgbritannica.com Initially, the research on xanthates was primarily driven by their application in the production of cellulose-based materials like cellophane and rayon. primaryinfo.combritannica.com In this process, cellulose (B213188) is treated with a strong base and carbon disulfide to form a soluble cellulose xanthate, which is then extruded and regenerated back into cellulose in the form of fibers or films. primaryinfo.com

The early 20th century marked a significant shift in the research focus of xanthate chemistry with the advent of froth flotation, a process for separating minerals from their ores. scirp.org The use of xanthates as flotation agents, or collectors, was a pivotal development in the mining industry. primaryinfo.comindustrialchemicals.gov.au This application spurred a new wave of research aimed at understanding the mechanism of action of xanthates in mineral separation and synthesizing new xanthate derivatives with improved selectivity and efficiency for different types of ores. aalto.fimdpi.com Early academic investigations focused on the surface chemistry of mineral particles and how xanthates selectively adsorb onto specific mineral surfaces, rendering them hydrophobic and allowing for their separation. aalto.fiontosight.ai

Nomenclature and Structural Basis for Research Focus

The systematic IUPAC name for sodium butyl xanthate is sodium;butoxymethanedithioate. iupac.org However, it is more commonly referred to as sodium n-butyl xanthate. The general chemical formula for a xanthate salt is [R−O−CS₂]⁻M⁺, where R is an organyl group and M⁺ is a metal cation, typically sodium or potassium. wikipedia.org In the case of sodium butyl xanthate, the R group is a butyl group (C₄H₉). The structure of the xanthate anion is characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom and an oxygen atom, which is in turn bonded to the butyl group. wikipedia.org

The research focus on sodium butyl xanthate stems from its amphiphilic nature, possessing both a non-polar hydrocarbon tail (the butyl group) and a polar head group (the dithiocarbonate group). mdpi.com This structure is fundamental to its function as a collector in froth flotation, where the polar head interacts with the mineral surface and the non-polar tail extends outwards, making the mineral particle hydrophobic. smolecule.com The two sulfur atoms in the xanthate group are key to its reactivity, enabling it to form complexes with a variety of metal ions. ontosight.ai This chelating ability is a central aspect of its application in mineral processing and has been a subject of significant academic inquiry. ontosight.aismolecule.com Furthermore, the C-S bonds in xanthates can undergo homolytic cleavage, making them useful as radical precursors in organic synthesis, a more recent area of research interest. researchgate.net

Overview of Major Academic Research Areas concerning Sodium Butyl Xanthate

Academic research on sodium butyl xanthate is predominantly concentrated in a few key areas, driven by its chemical properties and industrial relevance.

Mineral Flotation: This remains the most extensively researched application of sodium butyl xanthate. mdpi.comsmolecule.com Academic studies in this area are diverse and include:

Collector-Mineral Interaction: Investigating the adsorption mechanisms of sodium butyl xanthate on various sulfide (B99878) mineral surfaces, such as those of copper, lead, and zinc. aalto.fiontosight.ai These studies often employ techniques like zeta potential measurements and surface spectroscopy to understand the nature of the interaction. aalto.fi

Flotation Performance Optimization: Research focused on the effects of various parameters like pH, collector concentration, and the presence of other reagents on the efficiency and selectivity of mineral flotation. usk.ac.idresearchgate.net

Mixed Collector Systems: Studying the synergistic effects of using sodium butyl xanthate in combination with other collectors, such as dithiophosphates, to enhance the recovery of valuable minerals. mdpi.comresearchgate.net

Influence of Water Quality: Investigating the impact of process water composition, including various ions, on the effectiveness of sodium butyl xanthate in flotation. mdpi.commdpi.com

Polymer Chemistry: A growing area of research involves the use of xanthates in polymer synthesis, particularly in a technique known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org In this context, xanthates act as chain transfer agents, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org Research in this area explores the synthesis of novel polymers and the mechanisms of RAFT polymerization mediated by xanthates. rsc.org

Organic Synthesis: The ability of xanthates to generate radicals under mild conditions has led to their use as versatile intermediates in organic synthesis. researchgate.net Academic research in this field focuses on developing new synthetic methodologies based on xanthate chemistry, such as deoxygenation reactions (Barton-McCombie deoxygenation) and the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;butoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS2.Na/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJRIJBGDLLRAE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-50-9 (Parent) | |

| Record name | Sodium butylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9059705 | |

| Record name | Carbonodithioic acid, O-butyl ester, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-33-3 | |

| Record name | Sodium butylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonodithioic acid, O-butyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonodithioic acid, O-butyl ester, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-butyl hydrogen dithiocarbonate , sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BUTYLXANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4BJ9A4T8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Chemistry of Sodium Butoxymethanedithioate

Fundamental Synthetic Routes to Sodium Butoxymethanedithioate

The principal method for producing sodium butoxymethanedithioate involves the reaction of butanol with carbon disulfide in the presence of a strong base, such as sodium hydroxide (B78521). smolecule.com This approach is a variation of the Williamson ether synthesis, adapted for the formation of xanthates.

Reaction Mechanism via Nucleophilic Addition-Elimination

The synthesis proceeds via a nucleophilic addition-elimination mechanism. Initially, sodium hydroxide deprotonates butanol to form the more nucleophilic sodium butoxide. stackexchange.com The butoxide anion then attacks the electrophilic carbon atom of carbon disulfide. smolecule.com This nucleophilic addition results in the formation of the butoxymethanedithioate anion, which is stabilized as the sodium salt. The reaction is typically conducted under controlled conditions to ensure both high yield and purity of the final product. smolecule.com

Optimization of Reaction Conditions for Enhanced Purity and Yield

To maximize the yield and purity of sodium butoxymethanedithioate, optimization of reaction conditions is critical. Key parameters include reaction time, temperature, the molar ratio of reactants, and the choice of solvent. bg.ac.rs For instance, using a solvent like xylene can facilitate the reaction by dissolving the alkoxide intermediate, while the xanthate product forms a suspension. bg.ac.rs The optimal temperature for the initial alcoholate synthesis is around 65°C, while the subsequent xanthate formation is favored at a lower temperature of approximately 35°C to minimize the formation of byproducts like trithiocarbonate. bg.ac.rs Industrial-scale synthesis often employs large reactors and carefully controlled additions of reactants to maintain reaction efficiency. smolecule.combg.ac.rs

| Parameter | Optimal Condition | Impact on Synthesis |

| Reactants | Butanol, Carbon Disulfide, Sodium Hydroxide | Essential for the formation of the xanthate. smolecule.com |

| Solvent | Tetrahydrofuran or a 50/50 ethanol-water mixture is common. Xylene is used in some industrial processes. bg.ac.rsgoogle.comchemguide.co.uk | A suitable solvent ensures reactants are mixed, improving reaction rates. chemguide.co.uk |

| Temperature | Typically between 0°C and 40°C. bg.ac.rsgoogle.com | Controls reaction rate and minimizes decomposition of the product. bg.ac.rs |

| Reaction Time | Generally ranges from 0.5 to 5 hours. google.com | Sufficient time is needed for the reaction to reach completion. |

Synthesis of Xanthate Derivatives and Analogues

The reactivity of the butoxymethanedithioate group allows for the synthesis of a variety of derivatives with tailored properties for specific uses.

Preparation of Modified Xanthate Structures for Targeted Applications

Xanthate derivatives can be prepared through substitution reactions where the butyl group is replaced by other alkyl or aryl groups. smolecule.com This allows for the modification of the compound's properties, such as its solubility and reactivity. The synthesis of these modified structures is crucial for their application in areas like organic synthesis and mineral processing. smolecule.com

Exploration of Functionalized Xanthate Compounds

Functionalized xanthates can be synthesized for advanced applications. For example, xanthates can be designed to act as precursors for other molecules. In one methodology, ester-functionalized xanthates are added to various alkenes. acs.orgnih.gov This radical addition, followed by thermolysis and cyclization, can produce a library of functional γ-thiolactones. acs.orgnih.gov The synthesis of xanthates with specific leaving groups, such as phthalimido or cyanomethyl groups, has been explored to optimize these radical additions. acs.orgnih.gov

Radical Chemistry and Controlled Polymerization Applications

Xanthates are significant in the field of radical chemistry, particularly in controlled polymerization techniques. numberanalytics.com Radicals are atoms, molecules, or ions with an unpaired valence electron, making them highly reactive. wikipedia.org

Xanthates are employed as chain transfer agents in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govrsc.org This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. uq.edu.au In a specific application called Xanthate-supported photo-iniferter (XPI)-RAFT polymerization, small amounts of xanthate are added to conventional RAFT polymerizations to act as a photo-iniferter under light irradiation, enabling rapid and versatile photopolymerization. nih.govrsc.org This technique is noted for its oxygen tolerance and user-friendly nature. rsc.org

Intermolecular and Intramolecular Radical Additions Involving Xanthates

The chemistry of xanthates provides a powerful platform for both intermolecular and intramolecular carbon-carbon bond formation. beilstein-journals.orgchimia.ch This is primarily achieved through a degenerative radical addition-transfer process. beilstein-journals.org In this process, a radical adds to an unactivated alkene, and the resulting adduct, which is also a xanthate, can then participate in further reactions. nih.govresearchgate.netchimia.ch This allows for the sequential assembly of intricate carbon frameworks. beilstein-journals.org The reaction conditions are generally mild and neutral, making them compatible with a wide variety of functional groups. beilstein-journals.orgchimia.ch

Intermolecular Radical Additions:

The intermolecular addition of xanthates to alkenes is a highly efficient method for creating carbon-carbon bonds. beilstein-journals.orgchimia.ch This process allows for the coupling of two different molecular fragments, with one originating from the xanthate and the other from the alkene. beilstein-journals.org The versatility of this method is highlighted by the fact that over 2000 different addition reactions have been successfully performed using more than 100 distinct xanthates. beilstein-journals.orgchimia.ch For instance, a chloroacetonyl xanthate can be used to attach different chains on either side of a ketone group through two consecutive intermolecular radical additions to different alkenes, providing a straightforward route to spiroketals. beilstein-journals.org

The general mechanism involves the generation of a radical from the xanthate, which then adds to the alkene. The resulting radical intermediate can then react with the starting xanthate to propagate the chain and form the product adduct, which is itself a new xanthate. nih.gov This reversible nature of the addition of radicals onto the thiocarbonyl group is a key feature that contributes to the high yields of intermolecular couplings. nih.gov

| Reactants | Conditions | Product Type | Key Findings |

| Xanthate, Alkene | Radical Initiator (e.g., DLP), Heat | Adduct with new C-C bond and xanthate group | Efficient C-C bond formation with unactivated alkenes under mild conditions. beilstein-journals.orgchimia.ch |

| Chloroacetonyl xanthate, Allyl acetate (B1210297) | Radical Initiator | Dixanthate intermediate | Allows for sequential additions to form complex structures like spiroketals. beilstein-journals.org |

| Ketone-bearing xanthate, Phosphonate-containing alkene | Radical Initiator | Polycyclic structures | Combination of radical addition and intramolecular Horner-Wadsworth-Emmons condensation. beilstein-journals.org |

DLP: Dilauroyl Peroxide

Intramolecular Radical Additions (Cyclizations):

Xanthates are also excellent precursors for intramolecular radical additions, leading to the formation of cyclic and polycyclic structures. beilstein-journals.org These cyclization reactions can be directed onto various unsaturated systems, including aromatic and heteroaromatic rings. beilstein-journals.org For example, the addition of a xanthate to an alkene can furnish an adduct that subsequently undergoes cyclization to form tetralone structures. beilstein-journals.org

The process often involves an oxidative step to restore aromaticity when cyclizing onto aromatic systems, for which a peroxide can serve as both the initiator and the stoichiometric oxidant. chimia.ch Radical species generated from N-ω-haloalkylpyridones and their corresponding xanthates have been shown to undergo oxidative cyclization to yield bicyclic 2-pyridone derivatives. scielo.org.mx These reactions can be initiated under various conditions, including with dilauroyl peroxide (DLP). scielo.org.mx

| Xanthate Precursor | Initiator/Conditions | Product | Yield |

| Xanthate 7a | DLP, refluxing 1,2-dichloroethane | Bicyclic 2-pyridone 8b | 65% scielo.org.mx |

| Xanthate 7b | DLP, refluxing 1,2-dichloroethane | Bicyclic 2-pyridone 8c | 28% scielo.org.mx |

Application of Xanthate Intermediates in Controlled Radical Polymerization (RAFT/MADIX Technology)

The fact that the product of a xanthate radical addition is itself a xanthate is a cornerstone of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govresearchgate.netchimia.ch When this process is applied to the polymerization of monomers, it is often referred to as Macromolecular Design by Interchange of Xanthates (MADIX). nih.gov This technology allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block, graft, and star polymers. researchgate.netsigmaaldrich.comboronmolecular.com

The RAFT/MADIX process involves a conventional free-radical polymerization in the presence of a xanthate chain transfer agent (CTA), such as sodium butoxymethanedithioate. sigmaaldrich.com The xanthate mediates the polymerization through a reversible chain-transfer process, allowing for controlled growth of the polymer chains. sigmaaldrich.comboronmolecular.com This control is achieved through a dynamic equilibrium between active (propagating) and dormant (xanthate-capped) polymer chains. boronmolecular.com

The versatility of RAFT/MADIX technology is demonstrated by its applicability to a wide range of monomers under various experimental conditions, including in aqueous media. sigmaaldrich.comrsc.org The choice of the specific xanthate CTA is crucial for achieving good control over the polymerization of a particular monomer. sigmaaldrich.com For example, xanthates are particularly effective for controlling the polymerization of "less activated" monomers like vinyl acetate.

The process can be used to create block copolymers by using the initial polymer, which is terminated by a xanthate group, as a macro-CTA for the polymerization of a second monomer. chimia.ch This can be repeated to form multiblock copolymers. chimia.ch Research has also demonstrated the synthesis of well-defined triblock copolymers by combining step-growth polymerization to create a xanthate-terminated mid-block, followed by RAFT/MADIX polymerization of other monomers. rsc.org

| Monomer | Xanthate Type | Initiation | Key Outcome |

| Various (styrenes, acrylates, acrylamides) | O-ethyl S-(1-methoxycarbonylethyl)dithiocarbonate (Rhodixan® A1) | Thermal (AIBN) | Controlled polymerization with predetermined molecular weights. mdpi.com |

| N-vinyl pyrrolidone | Not specified | Redox (tert-butyl hydroperoxide / ascorbic acid) at 25°C | Successful controlled polymerization in homogeneous water medium. rsc.org |

| n-Butyl acrylate, tert-Butyl acrylate, tert-Butyl acrylamide | Dixanthate-terminated poly(butylene terephthalate) | Not specified | Synthesis of well-defined triblock copolymers. rsc.org |

| Vinyl acetate | Methyl (ethoxycarbonothioyl)sulfanyl acetate (MESA) | Photoinitiation | Rapid and well-controlled polymerization. researchgate.net |

AIBN: Azobisisobutyronitrile

Mechanistic Studies of Chemical Reactivity of Sodium Butoxymethanedithioate

Oxidative Transformations of Sodium Butoxymethanedithioate

The sulfur atoms in the dithiocarbonate group of sodium butoxymethanedithioate are susceptible to oxidation by various agents. These oxidative processes can lead to a range of products, including dixanthogens, perxanthates, and ultimately, complete degradation to inorganic sulfur species. nih.govmychemblog.com The specific pathway and products are highly dependent on the oxidant and the reaction conditions.

Reaction Pathways with Molecular Oxygen

The decomposition of sodium butoxymethanedithioate in aqueous solutions is significantly influenced by the presence of dissolved molecular oxygen. aalto.fi While stable in the absence of oxygen, its degradation is promoted by O₂, particularly in the presence of certain ions like sulfite (B76179). mdpi.com The mechanism is believed to proceed through a radical or peroxide-mediated pathway.

Mechanisms of Oxidation by Peroxide and Other Oxidizing Agents

Stronger oxidizing agents than molecular oxygen can transform sodium butoxymethanedithioate more rapidly and through distinct mechanisms.

Hydrogen Peroxide (H₂O₂): The oxidation of xanthates by hydrogen peroxide is a key degradation pathway. rsc.org Mechanistic studies on ethyl xanthate reveal that the reaction proceeds via an oxygen addition mechanism, with minimal involvement of hydroxyl radicals. rsc.org The initial step is the oxidation of the xanthate anion to an O-alkyl S-oxodithiocarbonate, also known as a perxanthate. rsc.orguq.edu.au This intermediate is subject to further oxidation, leading to a bifurcation of the reaction pathway. The final sulfur-containing product is typically the sulfate (B86663) ion (SO₄²⁻), indicating complete mineralization of the sulfur. rsc.orguq.edu.au

The proposed degradation pathway with H₂O₂ can be summarized as:

Perxanthate Formation: ROCSS⁻ + H₂O₂ → ROCSSO⁻ + H₂O aalto.fi

Further Oxidation & Decomposition: The perxanthate intermediate is further oxidized by H₂O₂, leading to the cleavage of C-S and S-S bonds, eventually forming species like thiosulfate, which then degrades to sulfate and carbonate salts in alkaline conditions (pH > 7) or elemental sulfur in acidic conditions (pH < 7). uq.edu.au

Electrochemical Oxidation: This method is effective for the complete removal of xanthates from aqueous solutions. The mechanism involves both direct oxidation at the anode surface and indirect oxidation by electrochemically generated reactive species. In electrolytes like sodium sulfate, the primary active species are hydroxyl radicals (•OH). researchgate.net In the presence of chloride ions, •OH can be converted into chlorine radicals (Cl•) and other active chlorine species, which are also potent oxidants. researchgate.net LC-MS analysis of the process indicates that intermediate products such as xanthate peroxides and alcohols are formed before the compound is completely mineralized to inorganic products like SO₄²⁻, CO₂, and H₂O. researchgate.net

Iodine/Triiodide: Mild oxidizing agents like iodine (I₂) or triiodide (I₃⁻) are commonly used to oxidize xanthate anions to their corresponding dixanthogen (B1670794). nih.govwikipedia.org This reaction is a form of oxidative coupling. The kinetics of this reaction have been studied in detail, revealing a two-step mechanism. rsc.org First, a rapid reaction occurs between the xanthate and iodine to form an unstable intermediate, EtOCS₂I. This intermediate then reacts with a second xanthate anion in a slower, rate-determining step to produce the dixanthogen and displace an iodide ion. rsc.org

Substitution and Elimination Reaction Pathways of Butyl Xanthates

Once sodium butoxymethanedithioate is converted into a butyl xanthate ester (e.g., S-methyl O-butyl dithiocarbonate), it can undergo characteristic elimination reactions. The most notable of these is the Chugaev elimination, a pyrolytic process to synthesize alkenes from alcohols. wikipedia.orgnrochemistry.com

The Chugaev elimination is an intramolecular elimination (Ei) reaction that proceeds through a concerted, six-membered cyclic transition state. mychemblog.comresearchgate.net For this reaction to occur, the xanthate ester must have at least one hydrogen atom on the carbon atom beta (β) to the xanthate oxygen. The mechanism involves the abstraction of a β-hydrogen by the thione sulfur atom of the xanthate group. mychemblog.com

Key features of the Chugaev elimination include:

Syn-elimination: The β-hydrogen and the xanthate group are removed from the same side of the molecule. This requires them to be coplanar in the cyclic transition state. wikipedia.orgalfa-chemistry.com

Mild Conditions: The reaction typically occurs at temperatures between 120-200 °C, which are milder than those required for ester pyrolysis, thus minimizing side reactions like isomerization of the resulting alkene. wikipedia.orgnrochemistry.com

No Rearrangement: The reaction generally proceeds without rearrangement of the carbon skeleton. mychemblog.comalfa-chemistry.com

The stereochemical outcome is predictable; for example, the threo isomer of a starting alcohol will yield the cis-alkene, while the erythro isomer gives the trans-alkene. wikipedia.org

Role as a Reagent in Complex Organic Syntheses

Sodium butoxymethanedithioate and its derivatives are versatile reagents in organic synthesis, primarily serving as precursors for generating carbon-centered radicals and for the synthesis of various sulfur-containing compounds. wikipedia.org

Alkylation Reactions Leading to Xanthate Esters

The synthesis of xanthate esters is a fundamental step for many of their applications, including the Chugaev elimination. This is typically achieved through a nucleophilic substitution reaction. The sodium butoxymethanedithioate salt provides the highly nucleophilic xanthate anion, which readily reacts with electrophiles such as alkyl halides. wikipedia.org

The reaction follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.comyoutube.com The sulfur anion of the xanthate acts as the nucleophile, performing a "backside attack" on the carbon atom bearing the leaving group (e.g., a halide). masterorganicchemistry.com This concerted process, where the new C-S bond forms simultaneously as the C-halide bond breaks, results in an inversion of configuration at the electrophilic carbon center if it is chiral. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the xanthate and the alkyl halide and is fastest for sterically unhindered electrophiles like methyl and primary alkyl halides. youtube.com

| Reactant 1 (Xanthate) | Reactant 2 (Electrophile) | Mechanism | Product (Xanthate Ester) | Typical Leaving Group (X) |

|---|---|---|---|---|

| Sodium butoxymethanedithioate | Methyl Iodide (CH₃I) | Sₙ2 | O-Butyl S-methyl dithiocarbonate | Iodide (I⁻) |

| Sodium butoxymethanedithioate | Ethyl Bromide (C₂H₅Br) | Sₙ2 | O-Butyl S-ethyl dithiocarbonate | Bromide (Br⁻) |

Mechanisms of Oxidative Esterification in the Presence of Xanthates

While xanthates are themselves dithiocarbonate esters, the term "oxidative esterification" in this context typically refers to the oxidative coupling of two xanthate anions to form a disulfide-linked dimer known as a dixanthogen. wikipedia.org This reaction is fundamental to their role in certain industrial processes and synthetic applications. nih.govonetunnel.org

The general reaction is: 2 ROCS₂⁻ + [O] → (ROCS₂)₂ + 2e⁻

The mechanism involves the removal of one electron from each of two xanthate anions, followed by the combination of the resulting xanthate radicals. This process can be initiated by chemical oxidants or electrochemically.

Chemical Oxidation: As mentioned previously, mild oxidants like iodine are effective for this transformation. wikipedia.org The reaction proceeds through the formation of a xanthate-iodine adduct, which is then attacked by a second xanthate anion to yield the dixanthogen. rsc.org

Electrochemical Oxidation: On the surface of an anode or a catalytically active mineral like pyrite (B73398), the xanthate anion can be directly oxidized to a dixanthogen. onetunnel.org This involves the transfer of an electron from the xanthate to the conductive surface, generating a xanthate radical. Two of these radicals then dimerize to form the stable dixanthogen molecule. This process is a key mechanism in the flotation of sulfide (B99878) minerals, where the formation of a hydrophobic dixanthogen layer on the mineral surface is crucial. nih.govonetunnel.org

| Reactant | Oxidizing Agent/Condition | Key Intermediate | Final Product |

|---|---|---|---|

| Sodium Butyl Xanthate | Molecular Oxygen (O₂) | Butyl Perxanthate | Butanol, CO₂, Bisulfite |

| Sodium Butyl Xanthate | Hydrogen Peroxide (H₂O₂) | Butyl Perxanthate | Sulfate, Carbonate |

| Sodium Butyl Xanthate | Iodine (I₂) | ROCS₂I Adduct | Dibutyl Dixanthogen |

| Sodium Butyl Xanthate | Electrochemical Anode | Xanthate Radical | Dibutyl Dixanthogen |

Advanced Research in Mineral Flotation Science with Sodium Butyl Xanthate

Fundamental Adsorption Mechanisms on Mineral Surfaces

The adsorption of sodium butyl xanthate onto mineral surfaces is a complex process that can proceed through different mechanisms, primarily categorized as chemisorption and physical adsorption. The predominance of one over the other is dictated by the specific mineralogy, solution chemistry, and electrochemical conditions of the flotation pulp. nih.gov

Investigation of Chemisorption Phenomena

Chemisorption involves the formation of a chemical bond between the sodium butyl xanthate molecule and the mineral surface, resulting in a stable, hydrophobic layer that facilitates flotation. This process is often mediated by the formation of metal-xanthate species or the oxidative dimerization of xanthate to dixanthogen (B1670794). nih.gov

Research using Fourier Transform Infrared (FTIR) spectroscopy has demonstrated a strong chemisorption effect of butyl xanthate on the surface of pyrite (B73398) (FeS₂). researchgate.net The xanthate chemically adsorbs onto both pyrite and chalcopyrite surfaces by forming coordination compounds with the surface metal ions (iron and copper) through its sulfur atoms. csu.edu.cn The primary products identified on these surfaces are metal xanthates and dixanthogen. researchgate.net On chalcopyrite, for instance, chemisorbed xanthate can further convert into a more stable metal thiolate. mdpi.com

The formation of dixanthogen, a highly water-insoluble and hydrophobic oil, is another critical aspect of chemisorption. This occurs through the oxidation of xanthate anions at specific potentials on the mineral surface, significantly enhancing the hydrophobicity of the mineral. nih.gov

Characterization of Physical Adsorption Characteristics

Physical adsorption is characterized by weaker, non-specific electrostatic forces, such as van der Waals forces, between the collector and the mineral. This type of adsorption typically occurs under conditions of low redox potential and in the absence of oxygen. nih.gov In this mechanism, the anionic xanthate collectors are attracted to positively charged sites on the mineral surface. nih.gov While generally considered less significant than chemisorption for sulfide (B99878) minerals, physical adsorption can play a role, particularly in the initial stages of collector attachment or on non-sulfide gangue minerals. The roles of both physical and chemical adsorption are closely tied to the flotation behavior of minerals; as collector concentration increases, adsorption capacity rises, leading to a significant increase in flotation recovery up to a certain point. yxbjtech.com

Influence of Solution Chemistry (e.g., pH, Ionic Strength) on Adsorption Behavior

The chemistry of the flotation pulp, specifically its pH and ionic strength, exerts a profound influence on the adsorption behavior of sodium butyl xanthate.

Influence of pH: The pH of the solution is a critical parameter. For chalcopyrite and molybdenite, the optimal flotation response with sodium butyl xanthate is often observed around a neutral to slightly alkaline pH of 8. semanticscholar.orgmdpi.com

Acidic Conditions: At low pH, sodium butyl xanthate can react with hydrogen ions to form butyl xanthic acid, which is unstable and can decompose, reducing collector efficiency. semanticscholar.orgmdpi.com

Alkaline Conditions: In highly alkaline environments, hydrophilic metal hydroxide (B78521) species can precipitate on the mineral surface. semanticscholar.orgmdpi.com These precipitates can block the active sites for xanthate adsorption, thereby hindering flotation. semanticscholar.orgmdpi.com Studies have shown that flotation recoveries for both pyrite and chalcopyrite with SBX are high up to a pH of 10, beyond which they tend to decrease. csu.edu.cn

Influence of Ionic Strength: The concentration of various ions in the process water, which determines its ionic strength, also affects collector adsorption.

Enhanced Adsorption: An increase in ionic strength can enhance the adsorption of thiol collectors like xanthate. This is attributed to the compression of the electrical double layer at the mineral-water interface, which reduces the electrostatic repulsion between the negatively charged mineral surface and the anionic collector. mdpi.comresearchgate.net

Hindered Adsorption: Conversely, certain ions, particularly cations like Ca²⁺ and Mg²⁺, can hydrolyze in alkaline solutions to form hydrophilic precipitates on the mineral surface. mdpi.com This can passivate the mineral and inhibit collector adsorption. The presence of other ions, such as thiosulfates, can also competitively adsorb on the mineral surface, further reducing xanthate interaction. mdpi.com

Table 1: Summary of pH Effects on Sodium Butyl Xanthate (SBX) Adsorption

| pH Range | Effect on SBX and Mineral Surface | Impact on Flotation |

|---|---|---|

| Acidic (e.g., < 6) | SBX may decompose into unstable butyl xanthic acid. semanticscholar.orgmdpi.com | Reduced collector effectiveness and lower recovery. semanticscholar.org |

| Neutral to Slightly Alkaline (e.g., 7-10) | SBX is stable; optimal conditions for adsorption on sulfide minerals like chalcopyrite and pyrite. csu.edu.cnsemanticscholar.orgmdpi.com | Maximum flotation recovery is typically achieved. csu.edu.cnsemanticscholar.orgmdpi.com |

| Highly Alkaline (e.g., > 11) | Formation of hydrophilic metal hydroxides on the mineral surface. semanticscholar.orgmdpi.commdpi.com | Blockage of active sites, leading to decreased collector adsorption and reduced recovery. semanticscholar.orgmdpi.com |

Detailed Surface Interaction Mechanisms with Sulfide Minerals

The selective flotation of different sulfide minerals relies on the specific nature of their surface interactions with collector molecules. Advanced surface analytical techniques have provided detailed insights into these mechanisms for chalcopyrite and pyrite.

Molecular Interactions with Chalcopyrite Surfaces

The interaction of sodium butyl xanthate with chalcopyrite (CuFeS₂) is a well-studied example of chemisorption. Kinetic studies show that the adsorption process on chalcopyrite surfaces is best described by the Langmuir adsorption model, indicating the formation of a monolayer of collector on the surface. scispace.comresearchgate.net

FTIR and X-ray Photoelectron Spectroscopy (XPS) analyses have been instrumental in identifying the species formed on the chalcopyrite surface upon interaction with SBX.

Cuprous Xanthate (Cu(I)X): A primary product is cuprous butyl xanthate, formed through a chemical reaction between the xanthate anion and copper ions on the mineral surface. mdpi.commdpi.com

Dixanthogen (X₂): The oxidation of butyl xanthate at the chalcopyrite surface leads to the formation of dibutyl dixanthogen. mdpi.commdpi.comresearchgate.net

Metal Thiolates: It has also been proposed that chemisorbed xanthate can convert to a more stable copper thiolate layer, co-adsorbed with dixanthogen. mdpi.com

The timing of collector addition can also influence its effectiveness. Research has shown that adding SBX before the grinding stage can lead to higher chalcopyrite recovery compared to adding it after. This is attributed to better adsorption on the freshly created fine particles, leading to increased hydrophobicity. mdpi.com However, the presence of certain ions from process water, like tetrathionates, can significantly reduce the interaction between xanthate and the chalcopyrite surface by consuming the collector in solution and competitively adsorbing on the mineral. mdpi.com

Table 2: Adsorption Products of Sodium Butyl Xanthate on Chalcopyrite Surface

| Adsorption Product | Formation Mechanism | Analytical Evidence |

|---|---|---|

| Cuprous Butyl Xanthate | Chemical reaction of xanthate with Cu(I) sites on the chalcopyrite surface. mdpi.commdpi.com | FTIR, XPS. mdpi.commdpi.commdpi.com |

| Dibutyl Dixanthogen | Electrochemical oxidation of xanthate anions on the mineral surface. mdpi.comresearchgate.net | FTIR. mdpi.comresearchgate.net |

| Copper Thiolate | Conversion of chemisorbed xanthate to a more stable surface compound. mdpi.com | Spectroscopic analysis. mdpi.com |

Adsorption and Reaction Mechanisms on Pyrite Surfaces

The interaction of sodium butyl xanthate with pyrite (FeS₂) is more complex due to the mineral's electrochemical activity and its sensitivity to pulp potential. Both metal xanthate and dixanthogen are formed on pyrite surfaces, with their relative proportions being a key factor in determining its floatability. researchgate.net

Studies indicate a strong chemisorption of butyl xanthate on pyrite. researchgate.net The primary mechanisms include:

Iron Xanthate Formation: A chemical reaction between xanthate ions and iron sites on the pyrite surface can form iron xanthate complexes. bibliotekanauki.pl

Dixanthogen Formation: Similar to chalcopyrite, xanthate can be oxidized to dixanthogen on the pyrite surface, which is a major contributor to its hydrophobicity. This process is highly dependent on the electrochemical potential (Eh) of the pulp. researchgate.net

Zeta potential measurements show that after the addition of butyl xanthate, the surface potential of pyrite becomes significantly more negative, which confirms the adsorption of anionic xanthate species. bibliotekanauki.pl The presence of activators, such as copper sulfate (B86663), further complicates the system. Copper ions can adsorb onto the pyrite surface, creating sites for xanthate adsorption and forming copper xanthate species, which can inadvertently promote pyrite flotation. bibliotekanauki.pl Atomic Force Microscopy (AFM) studies have visualized the adsorption process, showing that in the absence of interfering ions like those from seawater, xanthate adsorbs effectively on oxidized pyrite, covering the surface and inducing hydrophobicity. mdpi.com

Surface Chemistry with Other Sulfide Ores (e.g., Galena, Sphalerite)

The interaction between sodium butyl xanthate (SBX) and the surfaces of sulfide ores like galena (PbS) and sphalerite (ZnS) is a cornerstone of selective flotation. On galena, SBX readily adsorbs, rendering the mineral surface hydrophobic. This process is influenced by various factors, including pH and the presence of other ions. Galena typically exhibits high floatability with SBX across a wide pH range, though optimal recovery is often observed between pH 8.5 and 9. journalssystem.com The presence of ions such as dithionite (B78146) or tetrathionate (B1226582) in process water can negatively impact galena flotation by consuming the xanthate collector in solution and altering the mineral's surface chemistry, leading to reduced collector adsorption and lower recovery rates. aalto.firesearchgate.netmdpi.com For instance, studies have shown that tetrathionates can consume more than half of the xanthate in solution within 20 minutes at a neutral pH. aalto.fimdpi.com Furthermore, galvanic interactions between galena and other sulfide minerals, like pyrite, can enhance xanthate adsorption on the galena surface due to electron transfer processes. journalssystem.com

In contrast, sphalerite (ZnS) is not naturally floated by simple xanthate collectors like SBX. Its flotation requires activation, typically achieved using metal ions like copper or lead (Pb²⁺). Once activated, the sphalerite surface can effectively adsorb xanthate. However, depressing agents are often necessary to achieve selectivity against other minerals. For example, sodium sulfite (B76179) can depress sphalerite, including Pb²⁺ activated sphalerite, by making its surface more hydrophilic while simultaneously enhancing the adsorption of xanthate on galena. ustb.edu.cn The presence of certain ions can passivate the sphalerite surface, inhibiting xanthate adsorption even after activation. mdpi.com The study of these complex surface chemical interactions is crucial for developing selective flotation schemes for complex polymetallic sulfide ores.

Electronic and Energetic Basis of Adsorption Processes

The adsorption of sodium butyl xanthate onto sulfide mineral surfaces is fundamentally governed by electronic and energetic principles. The process is not merely a physical attachment but involves complex electrochemical interactions, including electron transfer and the formation of new chemical bonds. The inherent electronic properties of both the xanthate molecule and the mineral surface dictate the favorability and strength of this adsorption.

Application of Frontier Orbital Theory to Xanthate Adsorption

Frontier Orbital Theory (FOT) provides a powerful framework for understanding the reactivity of xanthate collectors with mineral surfaces. icm.edu.pl This theory posits that the key interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. icm.edu.plmdpi.com

For xanthate molecules, the HOMO is primarily located on the two sulfur atoms in the functional group, indicating these are the active sites for electron donation. mdpi.comox.ac.uk The LUMO is generally situated at the hydrophilic group. mdpi.com The energy gap (ΔE) between the HOMO and LUMO of the xanthate molecule is an indicator of its chemical stability; a smaller gap suggests higher reactivity and a greater tendency to adsorb onto a mineral surface. mdpi.comresearchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine the energies of these frontier orbitals for both the collector and the mineral surface. mdpi.commdpi.com The interaction is most favorable when the energy difference between the mineral's LUMO and the xanthate's HOMO, or the xanthate's LUMO and the mineral's HOMO, is small. For sulfide minerals like pyrite, electron transfer is believed to occur from the surface Fe atoms to the xanthate ion, which weakens the C-S bonds within the collector molecule and facilitates chemisorption. ox.ac.uk The d-band center of the surface metal atoms (e.g., iron in pyrite) is also correlated with adsorption strength; a d-band center closer to the Fermi level indicates greater reactivity and stronger adsorption of the xanthate. mdpi.com

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Butyl Xanthate | -5.214 | -2.174 | 3.040 |

| Isobutyl Xanthate | -5.058 | -2.083 | 2.975 |

This table illustrates how quantum chemical parameters differ even between isomers. The lower energy gap for isobutyl xanthate suggests it can be more easily adsorbed on a pyrite surface compared to butyl xanthate. mdpi.com

Elucidation of Electron Transfer Processes at the Mineral-Solution Interface

The adsorption of xanthate on sulfide minerals is widely recognized as an electrochemical process involving electron transfer. journalssystem.comvt.edu The mineral surface and the collector in solution form a mixed-potential system where anodic and cathodic reactions occur simultaneously. The primary anodic reaction is the oxidation of the xanthate ion, while the cathodic counterpart is typically the reduction of oxygen dissolved in the pulp. vt.edu

DFT simulations and electrochemical studies have shown that upon adsorption, electron density is transferred from the surface metal atoms of the mineral to the xanthate ion. ox.ac.uk This transfer can lead to a reduction of the xanthate, weakening its internal C-S bonds and potentially causing dissociation, which facilitates the formation of strong, covalent Fe-C or Fe-S bonds on the surface. ox.ac.uk

Furthermore, when different sulfide minerals are in physical contact within a flotation pulp, they can form galvanic cells. journalssystem.com Due to differences in their rest potentials, one mineral becomes the anode and the other the cathode. This galvanic interaction causes electron transfer between the minerals, altering their surface properties. For example, in a pyrite-galena system, electrons flow from the galena surface to the pyrite. This electron transfer enhances the adsorption of xanthate on the galena surface, leading to a stronger interaction and lower adsorption energy. journalssystem.com The strength of this galvanic interaction and the resulting enhancement of collector adsorption are directly related to the number of electrons transferred. journalssystem.com

Formation and Stability of Metal Xanthate Complexes on Mineral Surfaces

The interaction of sodium butyl xanthate with sulfide minerals leads to the formation of metal-xanthate complexes on the surface, which are responsible for inducing hydrophobicity. scirp.org The process is often described as a chemical reaction where the xanthate anion (X⁻) reacts with metal cations (M²⁺) on the mineral surface or dissolved from the mineral, to form an insoluble metal xanthate precipitate (MX₂). researchgate.net For instance, on a pyrite surface, both iron xanthate and cuprous xanthate (if copper activation is used) can form. bibliotekanauki.pl

The stability of these metal xanthate complexes is a critical factor in flotation. The solubility product (Ksp) is a key parameter; a lower Ksp value indicates a more stable and less soluble complex, which generally corresponds to a stronger collector. nii.ac.jp However, the surface environment is complex, with competing reactions such as ion hydrolysis and the formation of soluble metal xanthate complexes (e.g., MX⁺) also occurring. researchgate.net

The formed xanthate films are not indefinitely stable and can decompose over time. Infrared spectroscopic investigations have identified gaseous decomposition products such as carbonyl sulfide (COS), carbon dioxide (CO₂), and in some cases, carbon disulfide (CS₂) and alcohol. optica.org This decomposition can occur through several pathways, including the breakdown of dixanthogen (a xanthate oxidation product) or the pyrolysis of the metal-xanthate complexes themselves. optica.org The stability is also highly dependent on pH, with acidic conditions generally increasing the rate of xanthate decomposition. researchgate.net

Optimization Strategies for Flotation Efficiency and Selectivity

Optimizing the efficiency and selectivity of mineral flotation using sodium butyl xanthate involves the careful control of numerous operational parameters. The goal is to maximize the recovery of the valuable mineral while minimizing the entrainment of gangue minerals into the concentrate. This requires a deep understanding of the interplay between reagent chemistry, particle characteristics, and process conditions.

Impact of Collector Dosage and Particle Size on Flotation Performance

Among the most critical parameters for optimizing flotation are the collector dosage and the particle size of the ore.

Collector Dosage: The concentration of sodium butyl xanthate has a direct and significant effect on flotation recovery. Generally, as the collector dosage increases, the recovery of the target sulfide mineral also increases up to a certain point. journalssystem.com This is because a higher concentration provides more collector molecules to adsorb onto the mineral surfaces, increasing their hydrophobicity. However, an excessive dosage can be detrimental. It may lead to a decrease in selectivity by promoting the flotation of undesirable gangue minerals. journalssystem.com Furthermore, increasing the dosage beyond the optimal level often yields diminishing returns in recovery while increasing operational costs. Research on the flotation of PGM ores showed that varying the sodium isobutyl xanthate (SIBX) dosage from 180 g/t to 220 g/t significantly impacted both grade and recovery. researchgate.net

| SIBX Dosage (g/t) | Average PGM Grade (g/t) | Average PGM Recovery (%) |

|---|---|---|

| 180 | 84 | 70 |

| 200 | 94 | 53 |

| 220 | 90 | 60 |

| Particle Size Fraction (μm) | Flotation Mode | Relative Recovery Trend |

|---|---|---|

| < 45 | Industrial (Mixed) | Higher than lab scale |

| +40 - 60 | Lab Scale (Size-by-Size) | Peak recovery range |

| > 125 | Lab Scale (Size-by-Size) | Higher than industrial scale |

Design Principles for Modified Xanthate Collectors with Enhanced Selectivity

The efficacy of sodium butyl xanthate and its homologues as collectors in mineral flotation is well-established. However, their limited selectivity, particularly in complex ore systems where valuable minerals are finely disseminated with gangue minerals like pyrite, presents a significant challenge. researchgate.netmdpi.com This has driven extensive research into the development of modified xanthate collectors with enhanced selectivity. The design of these next-generation collectors is guided by several key principles aimed at manipulating the molecular structure to achieve more specific interactions with target mineral surfaces.

A primary strategy involves the structural modification of the xanthate molecule to introduce new functionalities. This approach moves beyond simple alterations of the alkyl chain, which primarily adjusts hydrophobicity, to incorporate specific chemical groups that can offer secondary binding sites or alter the electronic properties of the collector. researchgate.netresearchgate.net The goal is to create collectors that can form more stable and selective bonds with the metal ions on the surface of the target mineral, while having a weaker affinity for gangue minerals.

One successful approach is the introduction of groups that can act as bidentate ligands, forming stable chelate rings with metal ions on the mineral surface. uwo.caacs.orgfigshare.com For instance, a modified collector, S-benzoyl O-isobutyl xanthate (BIBX), was designed by incorporating a carbonyl and a benzyl (B1604629) group into the structure of isobutyl xanthate. uwo.caacs.orgfigshare.com This modification allows the collector to bond with copper on a chalcopyrite surface through both the thiol sulfur and the carbonyl oxygen atoms, creating a stable six-membered ring complex. researchgate.netuwo.ca This dual interaction leads to significantly stronger and more selective adsorption on chalcopyrite compared to pyrite.

Another design principle focuses on introducing functional groups that increase the number of active sites for mineral interaction. The synthesis of S-hydroxyethyl-O-isobutyl xanthate (HEIBX), by adding a hydroxyethyl (B10761427) group to sodium isobutyl xanthate (SIBX), exemplifies this strategy. researchgate.net The incorporation of the hydroxyl group provides an additional active site, which, along with the thione group, can adsorb onto the chalcopyrite surface through C-O-Cu and C-S-Cu bonds, improving selectivity against pyrite. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the rational design of these modified collectors. researchgate.netnih.govrsc.org DFT calculations allow researchers to model the interactions between collectors and mineral surfaces at an atomic level. nih.gov This provides insights into adsorption energies, bond formations, and electronic structures, enabling the prediction of a collector's potential effectiveness and selectivity before its synthesis. researchgate.netmdpi.com For example, DFT studies have been used to compare the interaction energies of new collector designs with different mineral surfaces, guiding the development of molecules with a higher affinity for valuable minerals over gangue. rsc.org These theoretical predictions on the flotation performance of xanthate derivatives often match well with experimental results. researchgate.net

The manipulation of steric and electronic effects through the choice of substituent groups is another fundamental design principle. Electron-withdrawing groups can be introduced to reduce the electrostatic interaction and covalent bonding strength between the collector and certain minerals, thereby enhancing selectivity. researchgate.net Similarly, the physical shape and size (steric effects) of the collector molecule can influence its ability to adsorb onto a specific mineral's surface lattice, preventing or facilitating interaction based on the surface topography. researchgate.netacs.org While longer or more branched alkyl chains in traditional xanthates can increase collecting power, they may also decrease selectivity; thus, modern designs seek a more nuanced approach by incorporating functional groups that dictate selectivity through specific chemical interactions rather than just hydrophobicity. researchgate.netmdpi.com

The development of novel collectors is also moving towards environmentally friendly designs, utilizing benign biomolecules to create double-headed collector molecules that show enhanced selectivity and performance compared to traditional xanthates. diva-portal.org

Detailed Research Findings

Research has demonstrated the superior performance of structurally modified xanthates over their traditional counterparts. The following tables summarize key findings from comparative studies.

Table 1: Performance Comparison of S-benzoyl O-isobutyl xanthate (BIBX) and Sodium Isobutyl Xanthate (SIBX) This table displays the collecting ability and selectivity of BIBX compared to SIBX and O-isopropyl-N-ethyl thionocarbamate (IPETC) in the flotation of pure chalcopyrite and pyrite. The separation index, defined as the ratio of chalcopyrite recovery to pyrite recovery at pH 8, highlights the enhanced selectivity of the modified collector.

| Collector | Chalcopyrite Recovery (%) at pH 8 | Pyrite Recovery (%) at pH 8 | Separation Index (Chalcopyrite/Pyrite Recovery) | Reference |

|---|

Table 2: Flotation Performance of S-hydroxyethyl-O-isobutyl xanthate (HEIBX) vs. SIBX This table shows the recovery of chalcopyrite and pyrite in single mineral flotation tests using the modified collector HEIBX compared to the conventional SIBX, demonstrating the superior selectivity of HEIBX.

| Collector (at 4 × 10⁻⁵ mol·L⁻¹) | Chalcopyrite Recovery (%) | Pyrite Recovery (%) | Reference |

|---|

Coordination Chemistry of Butoxymethanedithioate Ligands

Synthesis and Characterization of Transition Metal Complexes with Butoxymethanedithioate

The synthesis of transition metal complexes with the butoxymethanedithioate ligand typically involves the reaction of a soluble metal salt with sodium butoxymethanedithioate in a suitable solvent. nih.goveolss.net The general approach often utilizes substitution reactions where solvent molecules coordinated to the metal ion are replaced by the butoxymethanedithioate ligand. eolss.net

Common synthetic procedures involve dissolving the transition metal salt (e.g., chlorides, acetates, or sulfates) in a solvent like ethanol (B145695) or methanol. nih.gov An alcoholic solution of sodium butoxymethanedithioate is then added, often in a specific metal-to-ligand molar ratio (e.g., 1:2 or 1:3), to precipitate the desired complex. nih.gov The reaction mixture may be stirred at room temperature or refluxed for several hours to ensure completion. researchgate.net The resulting solid complexes are then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. researchgate.net

Characterization of the newly synthesized complexes is crucial to confirm their composition and structure. Standard techniques include:

Elemental Analysis (C, H, N, S): This method provides the empirical formula of the complex, confirming the ratio of metal to ligand.

Molar Conductivity Measurements: These measurements, typically performed in solvents like DMSO or DMF, help determine whether the ligands are coordinated to the metal ion or exist as counter-ions in the crystal lattice, indicating if the complex is an electrolyte or non-electrolyte. researchgate.net

Magnetic Susceptibility Measurements: This technique is used to determine the number of unpaired electrons in the metal center, which provides information about the oxidation state and the coordination environment of the metal ion. nih.govtamu.edu

Thermal Analysis (TGA/DTG): Thermogravimetric analysis helps to understand the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules, such as water. ekb.eg

The physical properties of these complexes, such as color, melting point, and solubility, are also important characteristics.

Table 1: Hypothetical Physical Properties of Transition Metal-Butoxymethanedithioate Complexes

| Complex Formula | Proposed Color | Melting Point (°C) | Magnetic Moment (B.M.) |

| [Ni(C₅H₉OS₂)₂] | Green | >250 | 2.9 - 3.4 |

| [Cu(C₅H₉OS₂)₂] | Brown | >250 | 1.7 - 2.2 |

| [Co(C₅H₉OS₂)₃] | Dark Green | >250 | 4.3 - 5.2 |

| [Zn(C₅H₉OS₂)₂] | White | >250 | Diamagnetic |

Elucidation of Ligand Binding Modes and Coordination Geometries in Metal Complexes

The butoxymethanedithioate ligand is expected to act as a bidentate chelating agent, coordinating to the metal center through its two sulfur atoms. This forms a stable four-membered chelate ring. The arrangement of these ligands around the central metal atom defines the coordination geometry of the complex. numberanalytics.comumass.edu The specific geometry is influenced by several factors, including the size and electronic configuration of the metal ion and the metal-to-ligand ratio. numberanalytics.com

Common coordination geometries for transition metal complexes include:

Tetrahedral: Often observed for d¹⁰ metal ions like Zn(II) and Cd(II), or for other configurations where the ligands are bulky. libretexts.org

Square Planar: Typically favored by d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). scielo.org.bo

Octahedral: A very common geometry for many transition metals, particularly for complexes with a 1:3 metal-to-ligand ratio or when solvent molecules occupy additional coordination sites. researchgate.netlibretexts.org

The determination of these geometries often relies on a combination of spectroscopic data and, most definitively, single-crystal X-ray diffraction analysis. Computational modeling can also be used to predict and rationalize the observed structures. nih.govbiorxiv.org

Table 2: Plausible Coordination Geometries for Metal-Butoxymethanedithioate Complexes

| Metal Ion | d-Electron Count | Likely M:L Ratio | Probable Coordination Geometry |

| Ni(II) | d⁸ | 1:2 | Square Planar |

| Cu(II) | d⁹ | 1:2 | Distorted Square Planar / Tetrahedral |

| Co(II) | d⁷ | 1:2 | Tetrahedral |

| Co(III) | d⁶ | 1:3 | Octahedral |

| Zn(II) | d¹⁰ | 1:2 | Tetrahedral |

| Fe(III) | d⁵ | 1:3 | Octahedral |

Spectroscopic Investigations of Metal-Butoxymethanedithioate Coordination Compounds

Spectroscopic techniques are indispensable for probing the electronic and geometric structure of metal-butoxymethanedithioate complexes. eolss.netekb.eg

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination mode of the ligand. The coordination of the butoxymethanedithioate ligand through its sulfur atoms is expected to cause a shift in the stretching frequencies of the C-S bonds compared to the free ligand. A single, strong band for the ν(C-N) stretching vibration would suggest a bidentate coordination mode, as the delocalization of electron density within the dithiocarbamate (B8719985) group makes this bond have partial double-bond character. ajol.info The presence of new, weak bands in the far-IR region (typically below 500 cm⁻¹) can be attributed to the formation of metal-sulfur (M-S) bonds. researchgate.net

Electronic (UV-Visible) Spectroscopy: The colors of transition metal complexes arise from electronic transitions between d-orbitals of the metal ion (d-d transitions) or between the metal and the ligand (charge-transfer transitions). nih.gov For butoxymethanedithioate complexes, intense ligand-to-metal charge transfer (LMCT) bands are expected in the UV or near-UV region due to the presence of the electron-rich sulfur donors. The d-d transitions, which are typically weaker, appear in the visible region and their position and number provide valuable information about the coordination geometry of the metal ion. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) or Cd(II), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand within the complex. nih.govajol.info The chemical shifts of the protons and carbons in the butoxy group would be expected to show some change upon coordination compared to the free ligand, confirming the formation of the complex in solution.

Table 3: Hypothetical Spectroscopic Data for Metal-Butoxymethanedithioate Complexes

| Complex | Key IR Bands (cm⁻¹) ν(C-N) | Key IR Bands (cm⁻¹) ν(C-S) | UV-Vis λₘₐₓ (nm) (Assignments) |

| [Ni(C₅H₉OS₂)₂] | ~1510 | ~995 | ~620 (d-d), ~390 (LMCT) |

| [Co(C₅H₉OS₂)₃] | ~1505 | ~990 | ~690 (d-d), ~480 (d-d), ~360 (LMCT) |

| [Cu(C₅H₉OS₂)₂] | ~1515 | ~1000 | ~440 (LMCT/d-d) |

Environmental Remediation Research and Degradation Pathways of Butyl Xanthates

Adsorption-Based Removal of Aqueous Contaminants

Adsorption has been identified as a simple, efficient, and economical method for the removal of xanthates from wastewater, particularly at low concentrations. mdpi.comresearchgate.net Various materials have been investigated for their potential to adsorb butyl xanthate and its derivatives, offering a promising avenue for water purification. researchgate.net

Selective Removal of Heavy Metals from Industrial Wastewaters

A significant application of xanthate chemistry in environmental remediation lies in the selective removal of heavy metals from industrial effluents. google.com Xanthates react with dissolved heavy metals to form insoluble metal-xanthate precipitates, which can then be physically separated from the water. google.com The selectivity of this reaction is highly dependent on the pH of the solution, with lower pH values (typically below 4.0) favoring the reaction with specific heavy metals. google.com This process not only removes toxic heavy metals but also allows for their potential recovery and reuse. google.com

For instance, studies have shown that potassium butyl xanthate can inhibit the adsorption of lead (Pb²⁺) and cadmium (Cd²⁺) onto soil, indicating a strong interaction between the xanthate and these heavy metals. researchgate.net When the concentration of potassium butyl xanthate was 40 mg·L⁻¹, the adsorption capacity of the soil for Pb²⁺ and Cd²⁺ decreased from 3540 mg·kg⁻¹ and 387 mg·kg⁻¹ to 3085 mg·kg⁻¹ and 100 mg·kg⁻¹, respectively. researchgate.net This suggests that the presence of butyl xanthate in wastewater can mobilize heavy metals, but also that xanthates can be used as agents to selectively precipitate and remove these metals from solution under controlled conditions.

Development and Application of Xanthate-Modified Adsorbents

To enhance the removal of both xanthates and heavy metals, researchers have focused on developing xanthate-modified adsorbents. These materials combine the chelating properties of xanthate groups with the high surface area and stability of various substrates. scirp.org

Chitosan (B1678972), a biopolymer, has been a popular choice for modification. Magnetic xanthate-modified chitosan/polyacrylic acid hydrogels have demonstrated high removal rates for various heavy metal ions, including Cu(II), Cd(II), Pb(II), and Co(II). mdpi.com The modification of chitosan with xanthate significantly improves its adsorption performance. mdpi.com Similarly, magnetic xanthate-modified polyvinyl alcohol and chitosan composites have shown high efficiency in removing heavy metal ions, with an adsorption capacity of 307 mg/g for Cd(II) ions. mdpi.com

Other materials investigated as supports for xanthate modification include:

Agricultural Waste: Orange peel xanthate has shown a maximum adsorption capacity for Pb(II) of 204.50 mg g⁻¹, a significant increase compared to unmodified orange peel. researchgate.net Xanthate-modified apple waste has also proven effective in removing iron, cadmium, zinc, and lead. scirp.org Charred xanthated sugarcane bagasse has been identified as a good adsorbent for manganese (Mn(II)). nepjol.info

Cellulose (B213188) and Starch: Insoluble starch xanthate and cellulose xanthate have demonstrated significant metal removal capabilities. scirp.orgresearchgate.net Peanut shell cellulose xanthate achieved a 98.72% removal rate for Cd²⁺ ions. scirp.org

Clay Minerals and Biochar: Bentonite modified with magnetic nanoparticles has been used to remove residual xanthate from flotation plant tailings. dntb.gov.ua Yak dung biochar has been used to immobilize Pseudomonas sp. for the degradation of butyl xanthate, showcasing a synergistic effect of adsorption and biodegradation. nih.gov

Interactive Data Table: Adsorption Capacities of Various Xanthate-Modified Adsorbents for Heavy Metals

| Adsorbent | Target Metal | Adsorption Capacity (mg/g) | Reference |

| Magnetic Xanthate-Modified Chitosan/Polyacrylic Acid Hydrogel | Cu(II) | 206 | mdpi.com |

| Magnetic Xanthate-Modified Chitosan/Polyacrylic Acid Hydrogel | Cd(II) | 178 | mdpi.com |

| Magnetic Xanthate-Modified Chitosan/Polyacrylic Acid Hydrogel | Pb(II) | 168 | mdpi.com |

| Magnetic Xanthate-Modified Chitosan/Polyacrylic Acid Hydrogel | Co(II) | 140 | mdpi.com |

| Xanthate-Modified Polyvinyl Alcohol/Chitosan Composite | Cd(II) | 307 | mdpi.com |

| Orange Peel Xanthate | Pb(II) | 204.50 | researchgate.net |

| Peanut Shell Cellulose Xanthate | Cd(II) | 9.87 | scirp.org |

| Insoluble Cellulose Xanthate | Ni(II) | 114.29 | scirp.org |

| Insoluble Cellulose Xanthate | Cu(II) | 126.58 | scirp.org |

Biodegradation and Bioremediation Studies of Butyl Xanthate Contamination

Biodegradation offers an environmentally friendly and cost-effective approach to remediating butyl xanthate contamination. researchgate.net Microorganisms can utilize xanthates as a source of nutrients, breaking them down into less harmful substances. scirp.org

Identification of Microbial Degradation Pathways and Metabolites

Several bacterial species have been identified for their ability to degrade xanthates. scirp.org A novel bacterial strain, Pseudomonas monteilii W50, was found to completely degrade up to 1000 mg/L of butyl xanthate within 12 hours. nih.gov Other identified degrading bacteria include species from the genera Hypomicrobium and Sporosarcina, which can work synergistically to achieve 100% removal of butyl xanthate. nih.gov

The degradation of butyl xanthate by microorganisms often involves the breaking of C-O bonds and can lead to the formation of various metabolites. nih.gov Studies have identified carbon disulfide (CS₂) and butyl perxanthate (BPX) as primary degradation byproducts. nih.govnih.gov The degradation process is influenced by environmental conditions such as pH and temperature, with optimal degradation by Pseudomonas sp. observed at 30 °C and an initial pH of 5.0. nih.gov

A bacterial consortium designated as SDMC, composed of Hypomicrobium and Sporosarcina, demonstrated the ability to not only degrade butyl xanthate completely but also to biomineralize cadmium with 99% efficiency within 4 hours. nih.gov The proposed degradation pathways for this consortium include the transformation of butyl xanthate to butyl perxanthate and carbon disulfide. nih.gov

Development of Synergistic Plant-Microbe Remediation Strategies for Contaminated Sites

Combining plants and microorganisms in remediation efforts, a strategy known as phytoremediation, can lead to enhanced removal of pollutants. nih.govagriculturejournals.cz This synergistic relationship benefits both the plant and the microbe. nih.gov

A study investigating the combined use of the emergent macrophyte Cyperus alternifolius and the bacterial strain Pseudomonas monteilii W50 demonstrated significantly improved remediation of butyl xanthate-contaminated wastewater. nih.gov The combined treatment increased the removal of butyl xanthate to 98% and the chemical oxygen demand (COD) to 46%, compared to 70% and 21% respectively for phytoremediation alone. nih.gov The bacteria protect the plant from the phytotoxicity of butyl xanthate, while the plant provides a suitable habitat for the bacteria. nih.gov The bacterial strain also exhibits plant growth-promoting traits, such as the production of indole-3-acetic acid and gibberellin, further enhancing the remediation process. nih.gov

Oxidative Degradation Processes in Aquatic Environments

Advanced oxidation processes (AOPs) are effective in degrading refractory organic pollutants like butyl xanthate in wastewater. mdpi.commdpi.com These processes rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can mineralize organic compounds into harmless substances like CO₂ and H₂O. mdpi.comnih.gov

Several AOPs have been investigated for the degradation of butyl xanthate:

Fenton and Photo-Fenton Processes: The Fenton process utilizes Fe²⁺ ions to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating hydroxyl radicals. mdpi.comnih.gov The photo-Fenton process enhances this reaction with the use of UV light. mdpi.com An innovative approach uses acid mine drainage (AMD), which is rich in acids and Fe²⁺, as a source for the Fenton reaction to degrade sodium butyl xanthate, achieving over 98% removal. nih.gov The primary reactive species in this system are hydroxyl radicals. nih.gov

Ozone Oxidation: Ozone (O₃) is a powerful oxidant that can rapidly decompose sodium n-butylxanthate. imwa.info However, using ozone alone has limitations in terms of COD removal and ozone utilization. mdpi.com Combining ozone with UV radiation (O₃/UV) has been shown to be a more effective process. mdpi.com

Photocatalytic Oxidation: This method uses a photocatalyst, such as titanium dioxide (TiO₂) or bismuth tungstate (B81510) (Bi₂WO₆), which, when activated by light, generates ROS. mdpi.commdpi.com A Z-scheme photocatalytic system using a Bi₂WO₆/MoS₂ nanocomposite has been shown to effectively degrade potassium butyl xanthate, with hydroxyl radicals playing a critical role. mdpi.com Another study reported that superoxide (B77818) radicals (•O₂⁻), hydroxyl radicals (•OH), and photogenerated holes (h⁺) all contribute to the photocatalytic degradation of sodium butyl xanthate using an Ag-TiO₂-FAMB photocatalyst. mdpi.com

Heterogeneous Catalysis: Fly ash, a waste product from coal combustion, has been successfully used as a heterogeneous Fenton-like catalyst to degrade n-butyl xanthate. researchgate.net Using 1.0 g/L of fly ash catalyst, almost 96.90% of n-butyl xanthate was converted, and over 96.66% of COD was removed within 120 minutes. researchgate.net Natural pyrite (B73398) has also been explored as a catalyst in visible light-assisted AOPs for the degradation of sodium butylxanthate. worldscientific.com

The degradation of butyl xanthate through oxidative processes can proceed through different pathways, often involving intermediates like butyl perxanthate (BPX) and carbon disulfide (CS₂). researchgate.netnih.gov One proposed pathway involves the transformation of sodium butyl xanthate into BPX, carbonate, and thiosulfate, which are then further decomposed into carbon dioxide, water, and sulfate (B86663). nih.gov Another pathway involves the formation of precipitates like butyl copper xanthate and iron oxide species. nih.gov

Photolytic and Photocatalytic Degradation Mechanisms

The degradation of butyl xanthates in aquatic environments can be significantly accelerated by light, either through direct photolysis or, more effectively, through photocatalysis. Photocatalysis, an advanced oxidation process (AOP), utilizes semiconductor materials to generate highly reactive species that break down organic pollutants. preprints.org

The fundamental mechanism of photocatalytic degradation involves the generation of electron-hole pairs when a photocatalyst, such as titanium dioxide (TiO₂), is irradiated with light of sufficient energy. mdpi.com These charge carriers migrate to the catalyst's surface and initiate redox reactions. The photogenerated holes (h⁺) can directly oxidize xanthate molecules or react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce hydroxyl radicals (•OH). mdpi.com Simultaneously, photogenerated electrons (e⁻) react with dissolved oxygen (O₂) to form superoxide radicals (•O₂⁻). mdpi.com

Research has shown that hydroxyl radicals (•OH), superoxide radicals (•O₂⁻), and photogenerated holes (h⁺) all participate in the photocatalytic degradation of sodium butyl xanthate. mdpi.com However, studies specifically identify superoxide radicals (•O₂⁻) as the primary active species responsible for the initial breakdown of the xanthate molecule. mdpi.comnih.gov The degradation process attacks the C-O and C=S bonds in the xanthate structure. mdpi.com

The proposed degradation pathway involves several steps. Initially, the xanthate is oxidized by the reactive species, leading to the formation of intermediates such as butyl perxanthate. mdpi.comnih.gov These intermediates are unstable and undergo further oxidation. The ultimate mineralization of sodium butyl xanthate results in the formation of harmless inorganic substances: carbon dioxide (CO₂), water (H₂O), and sulfate ions (SO₄²⁻). mdpi.comnih.gov

Various studies have focused on enhancing photocatalytic efficiency by modifying catalysts. For example, doping TiO₂ with metals like silver (Ag) or non-metals like nitrogen and cerium has been shown to narrow the catalyst's band gap energy, allowing it to be activated by visible light and improving charge separation. mdpi.comnih.gov The use of composite materials, such as combining TiO₂ with activated carbon or g-C₃N₄, also demonstrates superior degradation performance compared to pure TiO₂. nih.govcabidigitallibrary.org

Table 1: Research Findings on Photocatalytic Degradation of Butyl Xanthates

| Photocatalyst | Target Compound | Key Findings | Degradation Efficiency | Source |

|---|---|---|---|---|